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Compound Name: ML321

Cat. No.: B1193335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ML321 protocol for receptor

occupancy studies, targeting the Dopamine D2 Receptor (D2R). This document includes

detailed experimental protocols, quantitative binding data, and visual representations of the

associated signaling pathways and experimental workflows.

Introduction to ML321
ML321 is a novel and potent antagonist of the D2R with exceptional selectivity over other

dopamine receptor subtypes and a broad range of other G-protein coupled receptors (GPCRs).

[1][2][3] It acts as an inverse agonist at the D2R and has demonstrated efficacy in animal

models predictive of atypical antipsychotic activity.[4][5] Its unique chemical structure, lacking a

positively charged amine group, contributes to its distinct binding mode within the orthosteric

binding site of the D2R.[2] Positron Emission Tomography (PET) imaging studies in non-human

primates have confirmed that ML321 penetrates the central nervous system and occupies the

D2R in a dose-dependent manner.[2][4][5]

Quantitative Binding Affinity of ML321
The binding affinity of ML321 for dopamine receptor subtypes has been determined through

radioligand competition assays. The equilibrium dissociation constant (Ki) is a measure of the

binding affinity, with a lower Ki value indicating a higher affinity.
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Receptor Subtype Ki (nM) Selectivity (fold) vs. D2R

Dopamine D2R 58 -

Dopamine D3R ~4000 ~69

Dopamine D1R >10,000 >172

Dopamine D4R >10,000 >172

Dopamine D5R >10,000 >172

Serotonin 5-HT2C Significant inhibition at 10µM Not determined

Serotonin 5-HT7 Significant inhibition at 10µM Not determined

Table 1: Binding affinities of ML321 for dopamine receptor subtypes. Data derived from

radioligand competition assays.[4][5]

D2 Dopamine Receptor Signaling Pathway
The D2R is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon

activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can

modulate the activity of various ion channels, including activating G-protein-coupled inwardly-

rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type calcium channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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